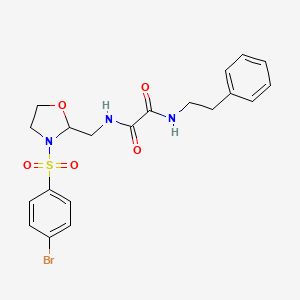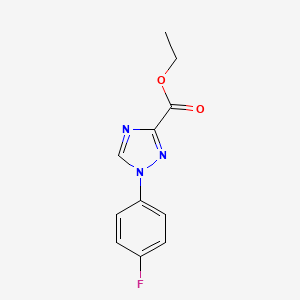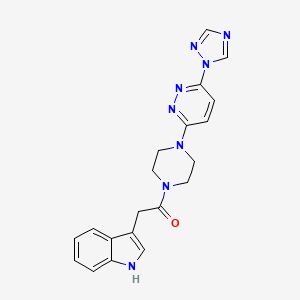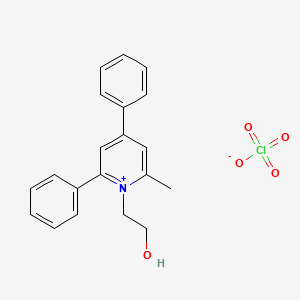![molecular formula C20H21ClN4O2 B2558467 (E)-3-(2-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one CAS No. 2210222-95-8](/img/structure/B2558467.png)
(E)-3-(2-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups. It contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The presence of the pyrido[2,3-d]pyrimidin-8(5H)-yl group suggests that this compound may have interesting chemical properties and potential biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the morpholine ring, followed by the construction of the pyrido[2,3-d]pyrimidin-8(5H)-yl group. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex. The morpholine ring provides a polar, hydrophilic region, while the chlorophenyl and pyrido[2,3-d]pyrimidin-8(5H)-yl groups are likely to be more hydrophobic. This could have implications for the compound’s solubility and its interactions with biological molecules .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. The presence of the morpholine ring suggests that it could act as a base, accepting a proton to form a morpholinium ion .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the morpholine ring is known to confer solubility in water and resistance to oxidation .Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Antibacterial Activity
The research conducted by Ram C.Merugu, D.Ramesh, and B.Sreenivasulu (2010) highlights the utilization of microwave-assisted synthesis techniques for developing novel pyrimidines and thiazolidinones with significant antibacterial activity. This study showcases the importance of advanced synthetic methods in generating compounds with potential therapeutic applications, emphasizing the compound's role in antimicrobial research (Merugu, Ramesh, & Sreenivasulu, 2010).
Antimicrobial and Antitubercular Activities
Patel et al. (2003) explored the synthesis and biological activity of 2,4,6-Trisubstituted-1,3,5-s-triazines, which were derived from similar compounds, demonstrating significant antibacterial, antifungal, and antitubercular activities. This research underscores the compound's potential as a scaffold for developing agents against a variety of pathogens, highlighting its versatility in antimicrobial research (Patel, Desai, Desai, & Chikhalia, 2003).
Synthesis and Spectral Analysis in Drug Development
An array of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines synthesized by J. Thanusu, Kanagarajan, and M. Gopalakrishnan (2010) serves as an example of how detailed synthetic and spectral analysis contributes to the development of new drug candidates. Their work emphasizes the importance of chemical synthesis and structural characterization in creating compounds with potential pharmaceutical applications (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Anti-Inflammatory and Analgesic Agents
Farag et al. (2012) synthesized a series of new quinazolinone derivatives to evaluate their potential anti-inflammatory and analgesic activities. This study illustrates the compound's application in the discovery of new therapeutic agents aimed at treating pain and inflammation, highlighting the broader pharmacological potential of such molecules (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c21-17-6-2-1-4-15(17)7-8-18(26)25-9-3-5-16-14-22-20(23-19(16)25)24-10-12-27-13-11-24/h1-2,4,6-8,14H,3,5,9-13H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXHKSXCHBWGLC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C=CC3=CC=CC=C3Cl)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)/C=C/C3=CC=CC=C3Cl)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![16-(2,2,6,6-Tetramethylpiperidin-4-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2558388.png)
![3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbohydrazide](/img/structure/B2558390.png)
![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2558391.png)
![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(morpholino)methylene]benzenesulfonamide](/img/structure/B2558392.png)


![4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2558398.png)
![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(4-methylphenyl) pyrrolidin-2-one](/img/structure/B2558401.png)

![Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate](/img/structure/B2558405.png)
